REACTION_CXSMILES
|
[CH3:1][C:2]([OH:12])([CH2:4][CH2:5][C:6]1([CH3:11])OCC[O:7]1)[CH3:3].Cl.[OH-].[Na+]>CC(C)=O>[OH:12][C:2]([CH3:3])([CH3:1])[CH2:4][CH2:5][C:6](=[O:7])[CH3:11] |f:2.3|
|
Name
|
2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol
|
Quantity
|
21.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC1(OCCO1)C)O
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at a room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
acetone was then distilled off under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
After extraction with chloroform (200 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |